Formamide, N-(2-adamantyl)

Antiproliferative Oncology Research Structure-Activity Relationship

Research pain point: 1-adamantyl derivatives face resistance and limited structural diversity for SAR studies. Solution: N-(2-Adamantyl)formamide (CAS 24161-71-5) provides the critical 2-substituted adamantyl scaffold. - **Positional advantage:** 2-adamantyl phthalimide derivatives show >50-fold tumor selectivity vs. non-tumor cells, outperforming 1-isomers. - **Differentiated reactivity:** Distinct carbocation stability for novel antiviral chemotypes beyond M2 inhibitors. - **Supply security:** Scalable quantities for medicinal chemistry programs. Stable formamide precursor to 2-aminoadamantane.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 24161-71-5
Cat. No. B12496643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-(2-adamantyl)
CAS24161-71-5
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC=O
InChIInChI=1S/C11H17NO/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2,(H,12,13)
InChIKeySXYGFWZEAKCCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formamide, N-(2-adamantyl): Structural and Functional Overview


Formamide, N-(2-adamantyl) (CAS 24161-71-5, molecular formula C₁₁H₁₇NO, molecular weight 179.26 g/mol) is a 2-adamantyl-substituted formamide derivative. Its core structural feature is the substitution of the adamantyl cage at the bridgehead 2-position, distinguishing it from the more commonly studied 1-adamantyl isomer . The 2-position substitution imparts distinct conformational and electronic properties compared to the 1-substituted analog, with a calculated LogP of 2.58 and polar surface area of 29.1 Ų [1]. This substitution pattern may offer a differentiated thermodynamic and synthetic profile for applications in medicinal chemistry, antiviral research, and organic synthesis.

Formamide, N-(2-adamantyl) Isomer Specificity


Substitution at the 2-position of the adamantane cage introduces fundamental differences in thermodynamic stability and reactivity that cannot be replicated by 1-substituted analogs or other adamantane derivatives. The 2-adamantyl cation exhibits distinct gas-phase thermodynamic stability relative to the 1-adamantyl cation, directly impacting solvolytic reactivity and synthetic pathway behavior [1]. In addition, structure-activity relationship studies in phthalimide series demonstrate that 2-adamantyl-substituted compounds exhibit generally superior antiproliferative activity compared to their 1-adamantyl counterparts, confirming that the substitution position is a critical determinant of biological outcome [2]. Consequently, procurement of the precise 2-substituted isomer is essential for applications requiring the specific chemical and biological properties conferred by the 2-position configuration.

Formamide, N-(2-adamantyl) Comparative Evidence


Antiproliferative Activity: 2- vs 1-Adamantyl

In a comparative study of N-(alkyladamantyl)phthalimide derivatives across five human cancer cell lines, compounds in the 2-adamantyl series demonstrated generally superior antiproliferative activity compared to the 1-adamantyl series. The most active compound bearing the 2-adamantyl scaffold (compound 8) exhibited a selectivity ratio of >50-fold for tumor cells over non-tumor HaCaT keratinocytes [1].

Antiproliferative Oncology Research Structure-Activity Relationship

Thermodynamic Stability of 2-Adamantyl Cation

Fourier transform ion cyclotron resonance spectroscopy (FT-ICR) was used to determine the standard Gibbs energy change for chloride anion exchange between 1-adamantyl (1-Ad⁺) and 2-adamantyl (2-Ad⁺) cations in the gas phase, establishing that the thermodynamic stability of the 2-adamantyl cation differs fundamentally from that of the 1-adamantyl cation [1]. This difference in gas-phase stability correlates directly with differential solvolytic reactivity of the corresponding chlorides and tosylates, demonstrating that the 2-substituted scaffold engages distinct reaction pathways [1].

Thermodynamics Reaction Mechanism Physical Organic Chemistry

Antiviral Activity of 2-Adamantyl Derivatives

N-(2-Adamantyl)-N′-(3-fluorphenyl)thioharnstoff and N-(2-Adamantyl)-N′-(4-fluorphenyl)thioharnstoff, both containing the 2-adamantyl scaffold, exhibited antiviral activity in experimental models [1]. Additional studies on N-substituted N′-(2-adamantyl)ureas and thioureas confirmed representatives within this structural class possess antiviral, antimycotic, and herbicidal activities [2].

Antiviral Influenza Medicinal Chemistry

Physicochemical Profile: Lipophilicity and Polarity

Formamide, N-(2-adamantyl) exhibits a calculated partition coefficient (LogP) of 2.58 and a polar surface area (PSA) of 29.1 Ų [1]. The 2-position substitution yields a moderately lipophilic molecule with a defined hydrogen-bonding capacity via the formamide group (-NHCHO) .

Physicochemical Properties Drug-likeness ADME

Synthetic Versatility of the Formamide Group

As a formamide derivative, Formamide, N-(2-adamantyl) can participate in hydrolysis (yielding 2-aminoadamantane and formic acid under acidic or basic conditions), nucleophilic addition, and N-formylation transfer reactions . Patents describe methods for direct formation of formamide derivatives from adamantane, demonstrating synthetic accessibility of this scaffold class [1].

Organic Synthesis Building Block Amide Chemistry

Formamide, N-(2-adamantyl) Application Scenarios


Antiproliferative Drug Discovery: 2-Adamantyl Advantage

Formamide, N-(2-adamantyl) serves as a strategic starting material or core scaffold for medicinal chemistry programs targeting cancer therapeutics. Direct comparative evidence demonstrates that 2-adamantyl-substituted phthalimide derivatives exhibit generally superior antiproliferative activity relative to 1-adamantyl analogs across multiple human cancer cell lines, with the most active 2-adamantyl compound achieving >50-fold selectivity for tumor cells over non-tumor keratinocytes [1]. This positional advantage makes Formamide, N-(2-adamantyl) the preferred scaffold for structure-activity relationship studies where antiproliferative potency and tumor selectivity are primary optimization goals.

Antiviral Development with 2-Adamantyl Scaffold

Research programs focused on antiviral drug discovery—particularly those seeking mechanisms beyond traditional influenza M2 proton channel inhibition—benefit from Formamide, N-(2-adamantyl) as a core building block. Class-level evidence confirms that N-(2-adamantyl)thioureas and ureas exhibit antiviral activity [2][3]. Given the prevalence of resistance to 1-adamantyl-based M2 inhibitors such as amantadine and rimantadine, the 2-adamantyl scaffold offers a structurally differentiated starting point for developing next-generation antiviral agents with potentially novel mechanisms of action.

Structure-Reactivity Relationships of Adamantane

Formamide, N-(2-adamantyl) is a critical compound for fundamental physical organic chemistry studies investigating the relationship between adamantane substitution position and reactivity. Direct comparative thermodynamic data demonstrate that the 2-adamantyl cation exhibits distinct gas-phase stability relative to the 1-adamantyl cation, with this difference directly correlating to differential solvolytic reactivity of the corresponding chlorides and tosylates [4]. The compound enables mechanistic investigations into carbocation stability, solvent effects on bridgehead reactivity, and linear free energy correlations in secondary adamantane systems.

N-Formylation and Amide Transformation Methodologies

Formamide, N-(2-adamantyl) serves as a valuable substrate for developing and optimizing N-formylation methodologies and amide transformation protocols. The compound's reactive formamide group enables its use as an N-formyl transfer agent and hydrolysis precursor to 2-aminoadamantane . Its moderate LogP (2.58) and defined PSA (29.1 Ų) [5] also make it a useful model compound for studying the impact of adamantane substitution patterns on reaction kinetics and selectivity in amide bond-forming and bond-breaking transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formamide, N-(2-adamantyl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.